L-ヒスチジン二塩酸塩

概要

説明

L-Histidine dihydrochloride is a derivative of the essential amino acid L-histidine. It is commonly used in biochemical research and various industrial applications. This compound is known for its role in the biosynthesis of proteins and its involvement in various metabolic processes.

科学的研究の応用

Potential in Medical Treatments

L-Histidine dihydrochloride has been investigated for its therapeutic properties, particularly in gastrointestinal disorders such as peptic ulcers.

- Clinical Investigations : Historical studies have suggested that histidine may aid in the treatment of peptic ulcers due to its role in mucosal protection and healing processes . However, the efficacy remains debated, with some studies indicating limited benefits.

Antioxidant Properties

Role in Oxidative Stress Mitigation

L-Histidine exhibits antioxidant properties that can help mitigate oxidative stress in various biological systems.

- Research Findings : A study demonstrated that L-histidine, combined with vitamin C, could attenuate cyclophosphamide-induced hemorrhagic cystitis in rats by reducing oxidative damage . This highlights its potential use in protective therapies against drug-induced toxicity.

Material Science Applications

Non-Linear Optical Materials

Recent advancements have explored the use of L-histidine dihydrochloride in material science, particularly in the development of non-linear optical (NLO) materials.

- Crystal Growth Studies : Research has shown that high-quality single crystals of L-histidine hydrochloride monohydrate can be grown for applications in NLO devices, indicating its utility beyond biological applications .

Case Study 1: Animal Nutrition

A study involving F344 rats assessed the effects of varying dietary levels of L-histidine hydrochloride over a prolonged period. Results indicated that while low to moderate supplementation improved growth metrics, excessive intake led to adverse effects such as hyperlipidemia and zinc deficiency .

Case Study 2: Therapeutic Use

In clinical settings, L-histidine hydrochloride was administered to patients with peptic ulcers. Initial reports suggested potential benefits; however, subsequent investigations revealed mixed results regarding its effectiveness compared to standard treatments .

作用機序

Target of Action

L-Histidine dihydrochloride, also known as (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride, is an essential amino acid that plays a crucial role in various biological processes. The primary target of L-Histidine is the enzyme histidine decarboxylase , which catalyzes the conversion of L-Histidine to histamine .

Mode of Action

L-Histidine interacts with its target, histidine decarboxylase, to produce histamine, a biogenic amine. Histamine acts through four different G-protein-coupled receptors in different locations of the body to exert its pharmacological response . Histamine acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1 and H2 receptors .

Biochemical Pathways

L-Histidine is biosynthesized from ATP, 5-phosphoribosyl-1-pyrophosphate (PRPP), and glutamine . It can be degraded to glutamate by histidiase, urocanase, and imidazolonepropionase . It is also the precursor of histamine by the action of histidine decarboxylase . The production of histamine from L-Histidine is a crucial step in the histidine biosynthetic pathway .

Pharmacokinetics

L-Histidine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of L-Histidine .

Result of Action

The production of histamine from L-Histidine has several physiological effects. Histamine stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . It also has a direct stimulant action on smooth muscle, producing contraction if H1-receptors are activated, or mostly relaxation if H2-receptors are activated .

Action Environment

The action of L-Histidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of L-Histidine, which may influence its interaction with its target enzyme, histidine decarboxylase . Additionally, the presence of other molecules in the environment, such as ATP and PRPP, is necessary for the biosynthesis of L-Histidine .

生化学分析

Biochemical Properties

L-Histidine dihydrochloride acts as a precursor to histamine and a component of carnosine . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . For instance, it is metabolized to histamine, which is involved in a wide range of physiological responses .

Cellular Effects

L-Histidine dihydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As a precursor to histamine, it plays a role in the regulation of gastric acid secretion, immune response, and neurotransmission .

Molecular Mechanism

At the molecular level, L-Histidine dihydrochloride exerts its effects through various mechanisms. It is converted into histamine by the enzyme histidine decarboxylase . Histamine then binds to its receptors, leading to various physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Histidine dihydrochloride can change over time. It is stable under normal conditions, but its effects on cellular function may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of L-Histidine dihydrochloride can vary with different dosages in animal models. While low doses may have beneficial effects, high doses could potentially lead to adverse effects .

Metabolic Pathways

L-Histidine dihydrochloride is involved in several metabolic pathways. It is metabolized to histamine by the enzyme histidine decarboxylase . This process also involves various cofactors and can impact metabolic flux and metabolite levels .

Transport and Distribution

L-Histidine dihydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of L-Histidine dihydrochloride can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: L-Histidine dihydrochloride can be synthesized by reacting L-histidine with hydrochloric acid. The process involves dissolving L-histidine in water, followed by the addition of concentrated hydrochloric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of L-histidine dihydrochloride .

Industrial Production Methods: In industrial settings, the production of L-histidine dihydrochloride typically involves large-scale reactions under controlled conditions. The process ensures high purity and yield, making it suitable for various applications in pharmaceuticals and research .

化学反応の分析

Types of Reactions: L-Histidine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert L-histidine dihydrochloride into other reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while reduction can produce simpler amino acid derivatives .

類似化合物との比較

L-Histidinium Hydrochloride Monohydrate: This compound is similar in structure but differs in its hydration state.

L-Histidinium Methyl Ester Dihydrochloride: Another derivative with distinct chemical properties.

Uniqueness: L-Histidine dihydrochloride is unique due to its specific role in protein biosynthesis and its involvement in various metabolic processes. Its ability to act as a precursor to histamine sets it apart from other similar compounds .

生物活性

L-Histidine dihydrochloride is a salt form of the amino acid L-histidine, which plays a crucial role in various biological processes. This article explores its biological activity, safety, efficacy, and potential therapeutic applications based on diverse research findings.

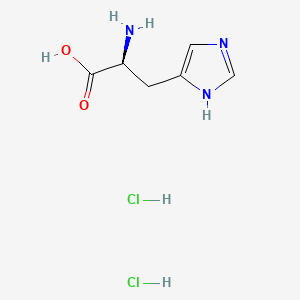

Chemical Structure and Properties

L-Histidine dihydrochloride is derived from L-histidine, an essential amino acid. The compound crystallizes in a monoclinic structure with specific dimensions that influence its solubility and reactivity. The protonation of the imidazole ring and carboxylic group contributes to its biological activity and interaction with other biomolecules .

Absorption and Metabolism

L-Histidine is absorbed in the small intestine through sodium-dependent transport mechanisms. Once absorbed, it participates in protein synthesis and serves as a precursor for histamine, which has various physiological roles including neurotransmission and immune response modulation . The metabolism of L-histidine involves conversion to urocanate and other metabolites, influencing its availability for physiological functions .

1. Precursor for Histamine

- Histamine is synthesized from L-histidine by the enzyme histidine decarboxylase. It plays a significant role in:

2. Immunomodulatory Effects

- L-Histidine may exhibit immunomodulatory effects through its metabolites. Histamine has been shown to activate suppressor T cells, potentially benefiting conditions like rheumatoid arthritis by modulating immune responses and reducing oxidative stress .

3. Antioxidant Activity

- There is speculation that L-histidine could possess antioxidant properties due to its ability to chelate metal ions like copper and iron, which are involved in generating reactive oxygen species (ROS). This chelation may help mitigate oxidative damage in tissues .

Safety and Efficacy

Research indicates that L-histidine dihydrochloride is generally safe when used appropriately. However, excessive intake can lead to adverse effects such as hyperlipidemia and alterations in zinc metabolism. Studies have identified a maximum tolerable dose of approximately 2.5% in animal diets without significant adverse effects .

Case Studies

- A 90-day study on F344 rats indicated that high dietary levels of L-histidine led to growth retardation and hepatomegaly at doses exceeding 2 g/kg body weight per day. Conversely, moderate supplementation did not adversely affect zinc levels .

- In humans, elevated levels of histamine due to high dietary histidine have been linked to headaches and gastrointestinal disturbances, underscoring the importance of dosage regulation .

Research Findings Summary

特性

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJCDBUNISUVGZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-02-7 | |

| Record name | L-Histidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-histidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidine dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGJ9PV8NY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。